methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-amido]benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of methyl 2-[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-amido]benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an aldehyde under oxidative conditions.
Formation of Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzoxazole and triazole moieties are then coupled using appropriate coupling agents to form the final compound.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Methyl 2-[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole and triazole rings.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and bases like potassium carbonate . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-amido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 2-[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-amido]benzoate can be compared with other benzoxazole derivatives, such as:
- 2-(3,5-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- 3-(1,3-benzothiazol-2-yl) 2-phenyl derivatives
These compounds share similar structural features but may differ in their biological activities and applications.
Properties
Molecular Formula |
C27H23N5O4 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
methyl 2-[[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H23N5O4/c1-3-9-23-24(26(33)28-21-13-8-7-12-19(21)27(34)35-2)29-31-32(23)18-14-15-22-20(16-18)25(36-30-22)17-10-5-4-6-11-17/h4-8,10-16H,3,9H2,1-2H3,(H,28,33) |
InChI Key |
YHJUJEOQRFVMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.